Technical Whitepaper: Methyl 2-fluoro-6-methoxy-3-nitrobenzoate
Technical Whitepaper: Methyl 2-fluoro-6-methoxy-3-nitrobenzoate
The following technical guide is structured to provide an in-depth analysis of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate, focusing on its role as a high-value intermediate in the synthesis of nitrogenous heterocycles for medicinal chemistry.
Strategic Intermediate for Polysubstituted Heterocyclic Scaffolds
Executive Summary
Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (CAS 1956318-68-5) is a highly functionalized aromatic building block characterized by a dense substitution pattern. Its utility in drug discovery stems from the orthogonal reactivity of its substituents: a labile fluorine atom activated for nucleophilic aromatic substitution (
This guide details the physicochemical profile, synthetic pathways, and the specific "reaction cascade" logic that makes this molecule a critical precursor for benzimidazoles , quinoxalines , and indazoles —privileged scaffolds in kinase inhibitor design (e.g., EGFR, BTK, and JAK pathways).
Chemical Profile & Properties[1][2][3][4][5]
| Property | Data |
| Chemical Name | Methyl 2-fluoro-6-methoxy-3-nitrobenzoate |
| CAS Number | 1956318-68-5 |
| Molecular Formula | C |
| Molecular Weight | 229.16 g/mol |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water |
| Key Functional Groups | [1][2][3][4] • C1-Ester: Electrophilic center for acyl substitution.• C2-Fluoro: Activated leaving group ( |
Synthetic Utility: The "Orthogonal Activation" Logic
The strategic value of CAS 1956318-68-5 lies in the electronic environment of the benzene ring. The C2-fluorine is situated between two strong electron-withdrawing groups (EWGs): the C1-ester and the C3-nitro group. This creates a "push-pull" system that makes the C2 position highly susceptible to nucleophilic attack, while the C6-methoxy group prevents over-reaction by electronically stabilizing the distal side of the ring.
3.1 Mechanistic Pathway Diagram
The following diagram illustrates the primary synthetic flows, moving from the precursor to the core heterocycle formation.
Figure 1: Synthetic flow from precursor to heterocyclic scaffold. The target molecule acts as the divergence point for library generation.
Detailed Experimental Protocols
4.1 Synthesis of the Core (Retrosynthetic Approach)
While commercial supplies are available, in-house preparation typically follows the nitration of the parent benzoate.
Reagents: Methyl 2-fluoro-6-methoxybenzoate, Fuming Nitric Acid (
-
Preparation: Dissolve methyl 2-fluoro-6-methoxybenzoate (1.0 eq) in concentrated
at -10°C. -
Nitration: Dropwise add a mixture of fuming
(1.1 eq) and , maintaining internal temperature below 0°C. The methoxy group directs ortho/para, but the existing fluoro and ester groups direct the nitro to the C3 position (meta to the ester, ortho to the fluoro). -
Quench: Pour the reaction mixture onto crushed ice. The product typically precipitates as a solid.[1]
-
Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.
4.2 Downstream Transformation:
Displacement
This is the most common reaction applied to this CAS number in drug development.
Objective: Displacement of C2-Fluoro with a primary amine (
-
Setup: In a round-bottom flask, dissolve Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (1.0 eq) in anhydrous THF or DMF.
-
Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base (e.g., DIPEA or
, 2.0 eq). -
Reaction: Stir at room temperature. If the amine is sterically hindered, mild heating (50°C) may be required. The reaction is usually monitored by TLC or LCMS (disappearance of the starting material peak at MW 229).
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Result: Methyl 2-(alkylamino)-6-methoxy-3-nitrobenzoate.
4.3 Cyclization to Benzimidazoles
Following the
-
Reduction:
(1 atm), 10% Pd/C in MeOH. -
Cyclization: Heating the reduced product in formic acid (to form the benzimidazole core) or with urea (to form the benzimidazolone).
Safety & Handling (E-E-A-T)
Expert Insight: As a nitro-aromatic compound, this molecule possesses high energy potential. While generally stable at room temperature, it should be treated as a potential explosive hazard if heated under confinement or subjected to shock.
-
Thermal Stability: Do not subject to temperatures >100°C without DSC (Differential Scanning Calorimetry) validation.
-
Chemical Incompatibility: Avoid contact with strong reducing agents (hydrazine, hydrides) unless under controlled reaction conditions.
-
Health Hazards: Likely a skin and eye irritant. Fluorinated aromatics can be toxic if ingested. Use standard PPE (gloves, goggles, fume hood).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13470961, Methyl 2-fluoro-3-nitrobenzoate (Congener Reference). Retrieved from [Link]
-
World Intellectual Property Organization (WIPO). Patent WO2021/113024384 - Synthesis of 2-fluoro-3-nitrobenzoic acid intermediates. Retrieved from [Link][1]
-
Organic Syntheses. Nitration of Methyl Benzoate Derivatives (General Protocol). Coll. Vol. 1, p. 372. Retrieved from [Link]
Sources
- 1. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. 2386633-76-5|2-Fluoro-6-methoxy-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 1820639-38-0|6-Fluoro-2-hydroxy-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]


